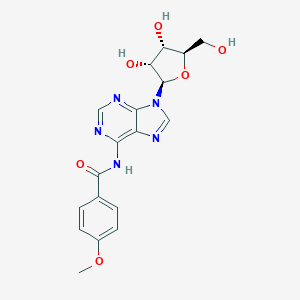

Adenosine, N-(4-methoxybenzoyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adenosine, N-(4-methoxybenzoyl)- is a chemical compound with the linear formula C18H19N5O6 . It has a molecular weight of 401.382 . This compound finds its essential use in investigating adenosine receptors in the domain of biomedicine, towards seeking cures for a diverse range of diseases .

Synthesis Analysis

While specific synthesis methods for Adenosine, N-(4-methoxybenzoyl)- were not found, related compounds have been synthesized through condensation of benzoylisothiocyanate with primary amine derivatives in acetone . Another method involved converting the 3’-OH group into an iodide group and further dehalogenation to yield the final product .科学的研究の応用

Transcriptome-wide Profiling and Quantification

“N6-Anisoyladenosine” plays a significant role in transcriptome-wide profiling and quantification of N6-methyladenosine (m6A), the most abundant internal messenger RNA modification in higher eukaryotes . This compound serves myriad roles in regulating cellular processes . The evolved TadA-assisted N6-methyladenosine sequencing (eTAM-seq) technology uses this compound to detect and quantify m6A by global adenosine deamination .

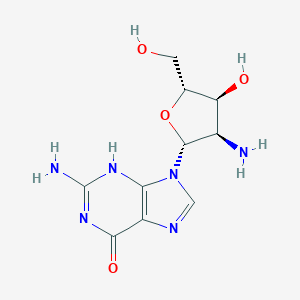

Mammalian DNA N6-methyladenosine Research

“N6-Anisoyladenosine” is also used in the research of mammalian DNA N6-methyladenosine (6mA). Recent technology advances have made 6mA detection and sequencing possible, bringing new insights into 6mA biology in mammals .

Oligonucleotide Synthesis

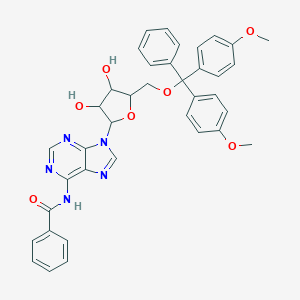

“N6-Anisoyladenosine” is used as a phosphoramidite containing 5’ DMT and the nucleoside adenosine (A) with Phenoxyacetyl (PAC) base protection, for use in oligonucleotide synthesis . This compound is part of the UltraMILD monomers developed to alleviate the problem of modifiers and labels not withstanding prolonged exposure to strongly alkaline deprotection conditions .

Adenosine Receptor Pharmacology

Adenosine receptors (ARs) are widely acknowledged pharmacological targets yet are still underutilized in clinical practice . The ubiquitous distribution of ARs in almost all cells and tissues of the body makes them excellent candidates for numerous diseases . The modulation of ARs holds promise for the treatment of numerous diseases, including central nervous system disorders, cardiovascular and metabolic conditions, inflammatory and autoimmune diseases, and cancer .

Therapeutic Applications

The TheraPure trademark denotes the highest level of phosphoramidite purity, developed with the greatest stringency of high definition analytics and tightly controlled impurity profiles, therefore, ideal for any therapeutic application .

RNA Phosphoramidites

RNA phosphoramidites contain a 2’-OH protecting group, tBDMS (tert-butyl dimethylsilyl). Each base has unique protecting groups designed specifically to protect the RNA during the chemical synthesis process, and produce the highest amount of full length product .

作用機序

- Role : It modulates various aspects of RNA function, including transcription, translation, processing, and metabolism .

- Regulation : The m6A modification process is dynamic and reversible. It involves three key factors:

Target of Action

Mode of Action

Biochemical Pathways

将来の方向性

特性

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVLBCYELIMFHS-XWXWGSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine, N-(4-methoxybenzoyl)- | |

Q & A

Q1: What is the molecular formula and weight of N6-Anisoyladenosine monohydrate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for N6-Anisoyladenosine monohydrate as C18H19N5O6. H2O [].

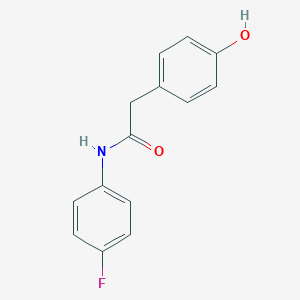

Q2: Can you describe the key structural features of N6-Anisoyladenosine based on the abstract?

A2: The research paper highlights several key structural characteristics of N6-Anisoyladenosine []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)